molecular formula C15H9F3O B13420823 1-(9H-Fluoren-9-yl)-2,2,2-trifluoroethan-1-one CAS No. 386-83-4

1-(9H-Fluoren-9-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B13420823
CAS No.: 386-83-4
M. Wt: 262.23 g/mol
InChI Key: GMKFBDYQYADPBN-UHFFFAOYSA-N
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Description

1-(9H-Fluoren-9-yl)-2,2,2-trifluoroethan-1-one is a chemical compound that features a fluorenyl group attached to a trifluoroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-Fluoren-9-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of fluorenone with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(9H-Fluoren-9-yl)-2,2,2-trifluoroethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include fluorenone derivatives, alcohols, and various substituted fluorenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(9H-Fluoren-9-yl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(9H-Fluoren-9-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The fluorenyl group can engage in π-π interactions with aromatic residues in proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    9-Fluorenone: A structurally related compound with a ketone group at the 9-position.

    Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl): Used as a protecting group in peptide synthesis.

    9-Fluorenylmethyl chloroformate: Another derivative used in organic synthesis.

Uniqueness

1-(9H-Fluoren-9-yl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications .

Properties

CAS No.

386-83-4

Molecular Formula

C15H9F3O

Molecular Weight

262.23 g/mol

IUPAC Name

1-(9H-fluoren-9-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C15H9F3O/c16-15(17,18)14(19)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H

InChI Key

GMKFBDYQYADPBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)C(F)(F)F

Origin of Product

United States

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